molecular formula C6H7ClN2O3S B1624911 3-Amino-6-chloro-2-hydroxy-benzenesulfonamide CAS No. 276702-20-6

3-Amino-6-chloro-2-hydroxy-benzenesulfonamide

Cat. No. B1624911
M. Wt: 222.65 g/mol
InChI Key: UALHUJCTSBPMRB-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2-hydroxy-benzenesulfonamide is a chemical compound with the molecular formula C6H7ClN2O3S and a molecular weight of 222.65 . It is also known by its synonyms and is listed under the CAS number 276702-20-6 .

properties

IUPAC Name

3-amino-6-chloro-2-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c7-3-1-2-4(8)5(10)6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALHUJCTSBPMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463744
Record name 3-amino-6-chloro-2-hydroxy-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloro-2-hydroxy-benzenesulfonamide

CAS RN

276702-20-6
Record name 3-amino-6-chloro-2-hydroxy-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-2-hydroxy-3-nitrobenzenesulfonamide (3 g, 11.9 mmol) in ethyl acetate, was added 10% Pd/C (1.24 g). The mixture was flushed with argon, and then stirred on Parr apparatus at 40 psi for 25 min at room temperature. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated to give the desired product (2.51 g, 95%). EI-MS (m/z) 222.75, 224.74 (M−).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.24 g
Type
catalyst
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-3-nitro-6-chlorobenzenesulfonamide (1.1 g, 4.36 mmol) in ethyl acetate, was added 10% Pd/C (500 mg). The mixture was flushed with hydrogen, and then stirred under a hydrogen atmosphere at balloon pressure for 4 hours at room temperature. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated to give the desired product (91%). EI-MS (m/z) 221.1, 223.1 (M).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloro-2-hydroxy-benzenesulfonamide
Reactant of Route 2
3-Amino-6-chloro-2-hydroxy-benzenesulfonamide
Reactant of Route 3
3-Amino-6-chloro-2-hydroxy-benzenesulfonamide
Reactant of Route 4
3-Amino-6-chloro-2-hydroxy-benzenesulfonamide
Reactant of Route 5
3-Amino-6-chloro-2-hydroxy-benzenesulfonamide
Reactant of Route 6
3-Amino-6-chloro-2-hydroxy-benzenesulfonamide

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